molecular formula C25H32N2O4 B13433405 O-Desethylrepaglinide (2-Hydroxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid)

O-Desethylrepaglinide (2-Hydroxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid)

Cat. No.: B13433405
M. Wt: 424.5 g/mol
InChI Key: FTKOIWGNBGHHGC-NRFANRHFSA-N
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Description

O-Desethylrepaglinide (2-Hydroxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid) is a derivative of repaglinide, a well-known antidiabetic drug used to manage blood sugar levels in patients with type 2 diabetes mellitus. This compound is part of the meglitinide class of medications, which function by stimulating insulin release from the pancreatic β-cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Desethylrepaglinide involves multiple steps, starting from the parent compound, repaglinide. The primary synthetic route includes the following steps:

    Esterification: The initial step involves the esterification of 3-hydroxyphenylacetic acid.

    Formylation: This is followed by formylation to introduce the formyl group.

    Oxidation: The formylated compound undergoes oxidation to form the corresponding aldehyde.

    Etherification: The aldehyde is then subjected to etherification.

    Selective Hydrolysis: Finally, selective hydrolysis yields O-Desethylrepaglinide.

Industrial Production Methods

Industrial production of O-Desethylrepaglinide typically involves optimizing the reaction conditions such as temperature, solvent, and substrate ratios to maximize yield and purity. The process is designed to be scalable and environmentally friendly, minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

O-Desethylrepaglinide undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert it back to its parent compound or other derivatives.

    Substitution: It can undergo substitution reactions, particularly at the aromatic ring and the piperidinyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

O-Desethylrepaglinide has several scientific research applications:

Mechanism of Action

The mechanism of action of O-Desethylrepaglinide involves the stimulation of insulin release from the pancreatic β-cells. This is achieved by binding to the ATP-sensitive potassium channels on the β-cell membrane, leading to depolarization and subsequent opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Desethylrepaglinide is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic profiles compared to its parent compound and other meglitinides. These differences can influence its efficacy, safety, and suitability for different patient populations .

Properties

Molecular Formula

C25H32N2O4

Molecular Weight

424.5 g/mol

IUPAC Name

2-hydroxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid

InChI

InChI=1S/C25H32N2O4/c1-17(2)14-21(19-8-4-5-9-22(19)27-12-6-3-7-13-27)26-24(29)16-18-10-11-20(25(30)31)23(28)15-18/h4-5,8-11,15,17,21,28H,3,6-7,12-14,16H2,1-2H3,(H,26,29)(H,30,31)/t21-/m0/s1

InChI Key

FTKOIWGNBGHHGC-NRFANRHFSA-N

Isomeric SMILES

CC(C)C[C@@H](C1=CC=CC=C1N2CCCCC2)NC(=O)CC3=CC(=C(C=C3)C(=O)O)O

Canonical SMILES

CC(C)CC(C1=CC=CC=C1N2CCCCC2)NC(=O)CC3=CC(=C(C=C3)C(=O)O)O

Origin of Product

United States

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